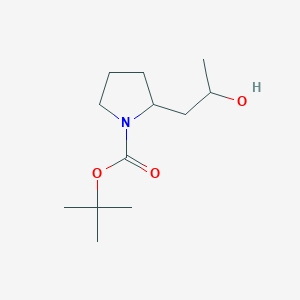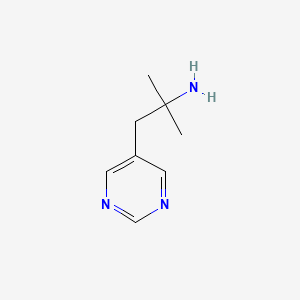
1-(3-Bromo-5-(trifluoromethyl)phenyl)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Bromo-5-(trifluoromethyl)phenyl)hydrazine is an organic compound that has been gaining attention in academic and industrial research. This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a phenyl ring. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound, making it valuable in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(trifluoromethyl)phenyl)hydrazine typically involves the reaction of 3-bromo-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of (3-Bromo-5-(trifluoromethyl)phenyl)hydrazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(3-Bromo-5-(trifluoromethyl)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the hydrazine moiety to an amine group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed
Major Products
科学的研究の応用
(3-Bromo-5-(trifluoromethyl)phenyl)hydrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as a reagent in various industrial processes
作用機序
The mechanism of action of (3-Bromo-5-(trifluoromethyl)phenyl)hydrazine involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to alterations in their structure and function. This interaction can trigger various biochemical pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
3-(Trifluoromethyl)phenylhydrazine: Lacks the bromine atom, resulting in different reactivity and applications.
4-(Trifluoromethyl)phenylhydrazine: Similar structure but with the trifluoromethyl group in a different position, affecting its chemical properties
Uniqueness
(3-Bromo-5-(trifluoromethyl)phenyl)hydrazine is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric effects. These effects influence the compound’s reactivity and make it a valuable intermediate in organic synthesis and other applications.
特性
分子式 |
C7H6BrF3N2 |
|---|---|
分子量 |
255.03 g/mol |
IUPAC名 |
[3-bromo-5-(trifluoromethyl)phenyl]hydrazine |
InChI |
InChI=1S/C7H6BrF3N2/c8-5-1-4(7(9,10)11)2-6(3-5)13-12/h1-3,13H,12H2 |
InChIキー |
DCCPJARUTOSZDH-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C=C1NN)Br)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


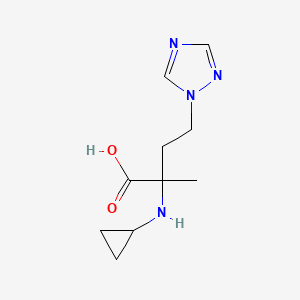
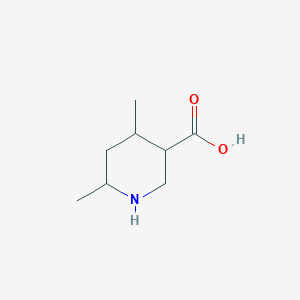
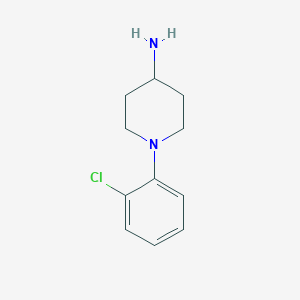

![5-iodo-2H,3H-furo[2,3-b]pyridine](/img/structure/B13618925.png)
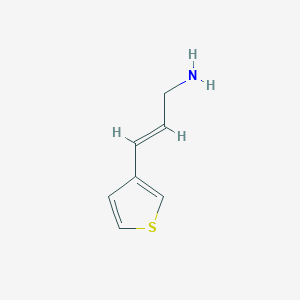

![2-(4-Bromopentyl)benzo[d]thiazole](/img/structure/B13618955.png)
![O-[(1H-imidazol-5-yl)methyl]hydroxylamine](/img/structure/B13618963.png)
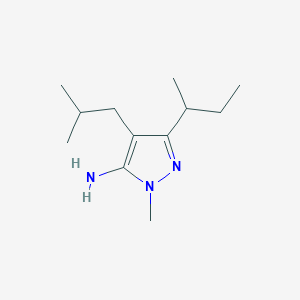
![Methyl({[2-(propan-2-yl)phenyl]methyl})amine](/img/structure/B13618983.png)
